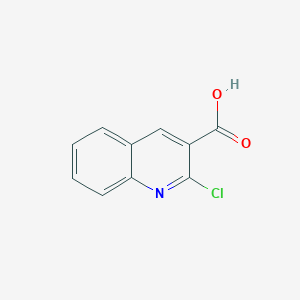

2-Chlorchinolin-3-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carboxylic acid derivatives involves novel procedures and methodologies. For instance, a study detailed a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids, showing the production of 3-chloro and 3-bromo derivatives through a process involving the synthesis of an amino intermediate followed by halogen replacement according to the Sandmeyer reaction (Raveglia et al., 1997). Another method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines, showcasing an unusual synthesis pathway (Ukrainets et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carboxylic acid derivatives has been elucidated through various analytical techniques, including NMR and mass spectroscopy, X-ray analysis, and more. For example, the structure of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides was proven by such methods, offering insights into the compound's molecular framework and potential reactivity patterns (Ukrainets et al., 2005).

Chemical Reactions and Properties

2-Chloroquinoline-3-carboxylic acid engages in a variety of chemical reactions, reflecting its versatile chemical properties. For example, its derivatives can react with aminopyridines to form new compounds, demonstrating a pathway for creating novel chemical entities (Ukrainets et al., 2005). Additionally, the synthesis and mechanistic insights into the formation of 3-hydroxyquinolin-2-ones from 2-chloro-N,3-diaryloxirane-2-carboxamides highlight complex reaction pathways and mechanisms (Mamedov et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

2-Chlorchinolin-3-carbonsäure wird bei der Synthese von heterocyclischen Verbindungen verwendet . Diese Verbindungen haben aufgrund ihrer immensen Bedeutung bei der Entwicklung und Entdeckung neuer Verbindungen für pharmazeutische Anwendungen großes Interesse geweckt .

Aufbau von kondensierten oder binären Chinolin-Cord-Heterocyclensystemen

Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Chinolinringsystemen und Reaktionen, die zur Konstruktion von kondensierten oder binären Chinolin-Cord-Heterocyclensystemen eingesetzt werden .

Biologische und pharmakologische Aktivitäten

Polyhydrochinolinderivate, eine Klasse chemischer Verbindungen, die aus this compound synthetisiert werden können, weisen eine breite Palette biologischer und pharmakologischer Aktivitäten auf, wie z. B. Antikrebs-, Antituberkulose-, Neurotroph- und wirksame Herz-Kreislauf-Mittel .

Synthese biologisch wichtiger Verbindungen

Einige Reaktionen mit this compound wurden erfolgreich für die Synthese biologisch wichtiger Verbindungen eingesetzt .

Hohe chemische Reaktivität

This compound ist bekannt für ihre hohe chemische Reaktivität aufgrund des Vorhandenseins von zwei aktiven Einheiten, Chlor- und Aldehydfunktionen . Dies macht sie zu einer wertvollen Verbindung in verschiedenen chemischen Reaktionen.

Inhibitoren der Proteinkinase CK2

Es laufen derzeit Forschungen zur Verwendung von 3-Chinolincarbonsäuren, die aus this compound synthetisiert werden können, als neue Inhibitoren der Proteinkinase CK2 . Dies hat potenzielle Anwendungen in der Behandlung von Krebs, da CK2 in verschiedenen Krebsarten oft überexprimiert wird.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSORZYTTCOBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357199 | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73776-25-7 | |

| Record name | 2-Chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

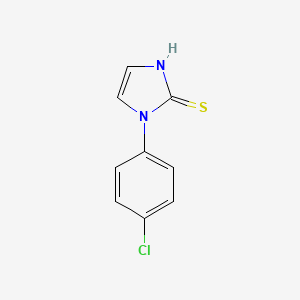

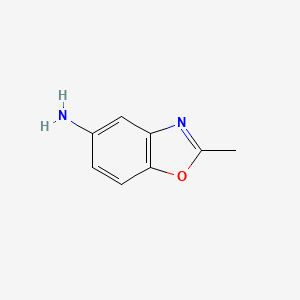

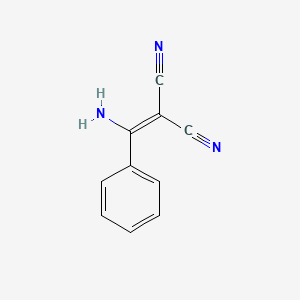

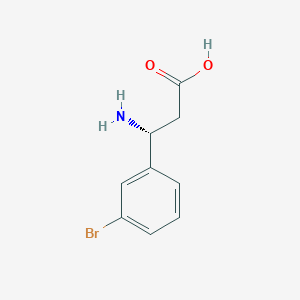

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

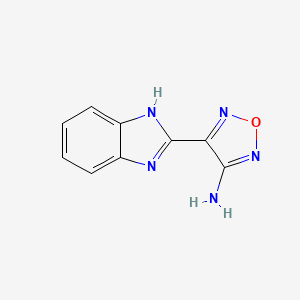

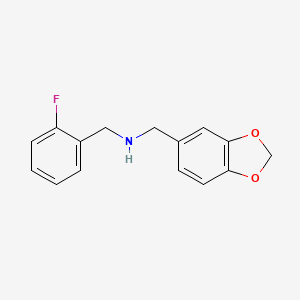

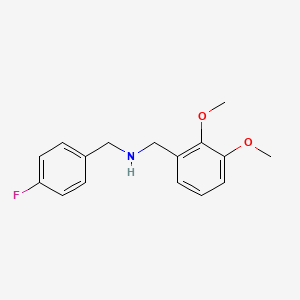

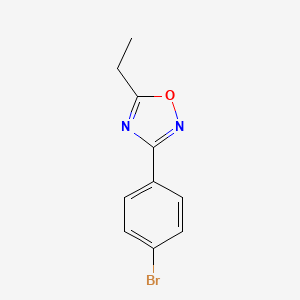

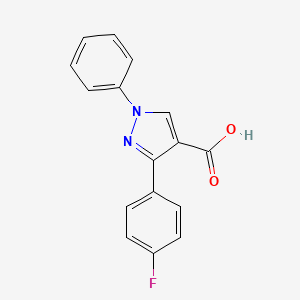

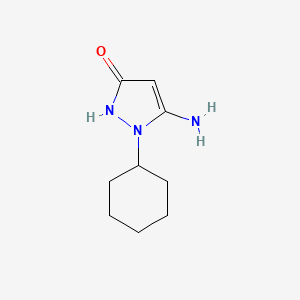

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions 2-Chloroquinoline-3-carboxylic acid is used for?

A1: This compound serves as a versatile starting material for synthesizing diverse quinoline derivatives. Research highlights its use in reactions with various nucleophiles. For instance, it reacts with o-phenylenediamine to yield quino[2,3‐b][1,5]benzodiazepin‐12‐ones [], and with 3-(p-substituted aryl)-4H-5-mercapto-1,2,4-triazoles to produce a novel series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones []. These reactions highlight the compound's versatility in constructing complex heterocyclic systems.

Q2: Are there any studies on the antimicrobial activity of compounds derived from 2-Chloroquinoline-3-carboxylic acid?

A2: Yes, several studies demonstrate the promising antimicrobial potential of derivatives. Notably, a series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones synthesized from 2-Chloroquinoline-3-carboxylic acid displayed significant antibacterial and antifungal activities, comparable to standard drugs Furacin and Flucanazol []. Similarly, diamide derivatives containing 2-chloroquinoline scaffolds, synthesized via the Ugi reaction using 2-Chloroquinoline-3-carboxylic acid as a source of acid, exhibited moderate to good antibacterial and antifungal activity []. These findings highlight the potential of 2-Chloroquinoline-3-carboxylic acid derivatives as lead compounds for developing new antimicrobial agents.

Q3: What is known about the structure of 2-Chloroquinoline-3-carboxylic acid?

A3: The crystal structure of 2-Chloroquinoline-3-carboxylic acid (C10H6ClNO2) reveals a layered architecture []. The crystal packing is stabilized by intermolecular C—H⋯O and O—H⋯N hydrogen bonds, leading to a two-dimensional network that contributes to the structural cohesion of the compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)